molecular formula C15H25N3O B3049579 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine CAS No. 21103-33-3

4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine

Cat. No. B3049579
CAS RN: 21103-33-3
M. Wt: 263.38 g/mol
InChI Key: UFJPFLDFMPVGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine” is a chemical compound with the molecular formula C17H21N3O . It has a molecular weight of 283.37 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H21N3O/c1-21-17-8-6-16(7-9-17)20-12-10-19(11-13-20)15-4-2-14(18)3-5-15/h2-9H,10-13,18H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis .

Scientific Research Applications

Antimicrobial Activities

  • Compounds with a structure related to 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine have demonstrated antimicrobial activities. A study by Bektaş et al. (2007) synthesized novel derivatives and assessed their effectiveness against various microorganisms, finding some to possess moderate to good antimicrobial activities (Bektaş et al., 2007).

Chemical Synthesis and Characterization

  • The synthesis and structural analysis of related compounds have been explored. For example, Kumara et al. (2017) conducted crystal structure studies and DFT calculations on novel derivatives, providing insights into their molecular properties (Kumara et al., 2017).

Reactions with Alicyclic Amines

  • Research by Castro et al. (2001) examined the kinetics of reactions involving similar compounds and alicyclic amines, providing valuable data for understanding their reactivity and potential applications in chemical synthesis (Castro et al., 2001).

Potential in Drug Development

  • Studies on analogues of this compound have explored their potential as pharmacological agents. Heinrich et al. (2004) investigated derivatives as selective 5-HT(1A) agonists, indicating their relevance in developing treatments for mood disorders (Heinrich et al., 2004).

Novel Derivatives Synthesis

  • Qi-don (2015) reported on the synthesis of new derivatives, expanding the chemical diversity and potential applications of these compounds (Yang Qi-don, 2015).

properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-19-15-7-3-2-6-14(15)18-12-10-17(11-13-18)9-5-4-8-16/h2-3,6-7H,4-5,8-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJPFLDFMPVGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451399
Record name 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine

CAS RN

21103-33-3
Record name 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Aminobutyl)-4-(2-methoxyphenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-N(3-cyanopropyl)-4-N(2-methoxyphenyl)piperazine (5 g) was dissolved in a mixture of MeOH and aqueous ammonia (28%) in 1/1 ratio (20 mL) and the mixture is shook in a Parr apparatus in presence of Raney/Ni (500 mg) at 60 psi for 18 h. The catalyst is removed by filtration and the filtrate concentrated in vacuo. The residue is taken in AcOEt, the organic layer is washed three times with H2O, dried over Na2SO4 and concentrated. The oily residue is dissolved in EtOH and aqueous HCl (37%, 15 mL) is added. The obtained hydrochloride salt is crystallized in Et2O to give the title compound B2 (4.5 g, 81%) as crystals. 1H NMR (200 MHz, CDCl3) δ 1.48-1.64 (m, 4H), 2.16 (s, 2H), 2.36-2.43 (m, 2H), 2.57-2.62 (m, 4H), 2.69-2.76 (m, 2H), 3.18-3.23 (m, 4H), 3.79 (s, 3H), 6.40-6.56 (m, 3H), 7.20 (t, 1H). 13C NMR (50 MHz, CDCl3) δ 24.2, 31.6, 42.0, 49.0, 53.1, 55.1, 58.4, 102.4, 104.3, 108.8, 129.7, 152.6, 160.5.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine
Reactant of Route 2
Reactant of Route 2
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine
Reactant of Route 3
Reactant of Route 3
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine
Reactant of Route 4
Reactant of Route 4
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine
Reactant of Route 5
Reactant of Route 5
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine
Reactant of Route 6
Reactant of Route 6
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine

Citations

For This Compound
24
Citations
AH Newman, P Grundt, G Cyriac… - Journal of medicinal …, 2009 - ACS Publications
In the present report, the D3 receptor pharmacophore is modified in the 2,3-diCl- and 2-OCH 3 -phenylpiperazine class of compounds with the goal to improve D3 receptor affinity and …
Number of citations: 99 pubs.acs.org
PP Hazari, S Prakash, VK Meena, N Singh… - RSC …, 2016 - pubs.rsc.org
5-HT1A receptors are known to be implicit in a number of neuropsychiatric fluctuations related to mood and anxiety. Their visualization in the human brain using PET, SPECT or MRI is …
Number of citations: 6 pubs.rsc.org
AK Banala, BA Levy, SS Khatri… - Journal of medicinal …, 2011 - ACS Publications
N-(3-Fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides were prepared and evaluated for binding and function at dopamine D3 receptors (D3Rs) …
Number of citations: 82 pubs.acs.org
M Elek, N Djokovic, A Frank, S Oljacic… - Archiv der …, 2021 - Wiley Online Library
Dopamine is an important neurotransmitter in the human brain and its altered concentrations can lead to various neurological diseases. We studied the binding of novel compounds at …
Number of citations: 9 onlinelibrary.wiley.com
A De Simone, D Russo, GF Ruda, A Micoli… - Journal of medicinal …, 2017 - ACS Publications
We recently reported molecules designed according to the multitarget-directed ligand paradigm to exert combined activity at human fatty acid amide hydrolase (FAAH) and dopamine …
Number of citations: 32 pubs.acs.org
S Ananthan, SK Saini, G Zhou, JV Hobrath… - Journal of medicinal …, 2014 - ACS Publications
Antagonist and partial agonist modulators of the dopamine D3 receptor (D3R) have emerged as promising therapeutics for the treatment of substance abuse and neuropsychiatric …
Number of citations: 45 pubs.acs.org
W Zhang, L Chen, Z Ma, L Du, M Li - Drug Discoveries & …, 2014 - jstage.jst.go.jp
α1-Adrenergic receptors (α1-ARs), as one of the most important members of G proteincoupled receptors (GPCRs), can mediate lots of physiological responses of the sympathetic …
Number of citations: 5 www.jstage.jst.go.jp
J Kühhorn, A Götz, H Hübner… - Journal of medicinal …, 2011 - ACS Publications
Bivalent D 2 agonists may function as useful molecular probes for the discovery of novel neurological therapeutics. On the basis of our recently developed bivalent dopamine D 2 …
Number of citations: 44 pubs.acs.org
A Cappelli, M Manini, S Valenti, F Castriconi… - European Journal of …, 2013 - Elsevier
A new class of serotonin 5-HT 1A receptor ligands related to NAN-190, buspirone and aripiprazole has been designed using our potent 5-HT 3 receptor ligands as templates. The …
Number of citations: 32 www.sciencedirect.com
Z Tu, S Li, J Xu, W Chu, LA Jones, RR Luedtke… - Nuclear medicine and …, 2011 - Elsevier
INTRODUCTION: Four benzamide analogs having a high affinity and selectivity for D 3 versus D 2 receptors were radiolabeled with 11 C or 18 F for in vivo evaluation. METHODS: …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.